molecular formula C8H9N3O B13666199 5-Methoxy-1H-indazol-4-amine

5-Methoxy-1H-indazol-4-amine

Cat. No.: B13666199
M. Wt: 163.18 g/mol
InChI Key: JZJSVYWUPDPBGR-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a methoxy group at the 5-position and an amine group at the 4-position of the indazole ring makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-indazol-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Methoxy-1H-indazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclo-oxygenase-2 (COX-2), resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-indazol-4-amine is unique due to the specific positioning of the methoxy and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxy-1H-indazol-4-amine

InChI

InChI=1S/C8H9N3O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,9H2,1H3,(H,10,11)

InChI Key

JZJSVYWUPDPBGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NN=C2)N

Origin of Product

United States

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